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Compound of Interest

Compound Name: Fmoc-Tyr(SO3nP)-OH

Cat. No.: B1474383

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical
properties of Fluorenylmethyloxycarbonyl (Fmoc) protected sulfotyrosine derivatives. Tyrosine
O-sulfation is a critical post-translational modification involved in regulating protein-protein
interactions.[1] The incorporation of sulfotyrosine (sY) into synthetic peptides is essential for
studying these biological processes, but it presents significant challenges due to the acid-labile
nature of the sulfate ester.[1] This guide focuses on the properties of commonly used Fmoc-sY
derivatives, their synthesis, and their application in Solid-Phase Peptide Synthesis (SPPS),
offering detailed experimental protocols and workflow visualizations.

Core Physical and Chemical Properties

The direct incorporation of Fmoc-Tyr(SOs~)-OH into peptides is often challenging due to issues
like poor resin swelling and the instability of the sulfate group during standard acidic cleavage
conditions.[2] To overcome these limitations, derivatives with protected sulfate groups have
been developed. The most common derivatives include those with a neopentyl (nP) protecting
group, Fmoc-Tyr(SOsnP)-OH, and the fluorosulfate derivative, Fmoc-Tyr(OSO2zF)-OH.

The following table summarizes the key physical and chemical properties of these derivatives.
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Fmoc-Tyr(SOsH)-

Fmoc-Tyr(SOsNa)-

Fmoc-Tyr(SOsnP)-

Propert
S OH OH OH

Molecular Formula C24H21NOsSJ3] C24H20NNaOsS C29H31NOsS
Molecular Weight 483.5 g/mol [3] 505.5 g/mol 553.62 g/mol
CAS Number 181952-24-9[3] 106869-32-3[4] 878408-63-0

White to off-white White to off-white White to off-white
Appearance

powder powder powder

. ) ) Excellent solubility in
Solubility Soluble in DMF Soluble in DMF
DMF or NMP[5]

Melting Point >186°C (dec.)[6] Not available Not available
Storage Temperature -20°C -20°C -10 to -25°C
Purity (HPLC) >98% >98% >95.0%

Synthesis and Application in Peptide Synthesis

The synthesis strategy for sulfated peptides hinges on the stability of the Fmoc-sulfotyrosine
derivative during SPPS cycles and the final cleavage from the resin.

o Unprotected Fmoc-Tyr(SOs™)-OH: The sulfate group is highly sensitive to the acidic
conditions typically used for peptide cleavage from the resin (e.g., Trifluoroacetic acid, TFA),
leading to significant desulfation.[2]

e Fmoc-Tyr(SOsnP)-OH: The neopentyl (nP) protecting group is stable to the basic conditions
used for Fmoc removal (e.g., piperidine) and to standard TFA cleavage cocktails.[5] This
allows for the assembly of the peptide chain without loss of the sulfate moiety.

e Fmoc-Tyr(OSO:zF)-OH: The fluorosulfate group is exceptionally stable under both acidic and
neutral conditions.[2] It is also largely stable to piperidine, although the use of a hindered
base like 2-methylpiperidine is recommended to avoid minor side reactions.[2]

The general workflow for incorporating a protected Fmoc-sulfotyrosine derivative into a peptide
sequence via SPPS is outlined below. This process involves sequential deprotection of the N-
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terminal Fmoc group and coupling of the next amino acid until the desired peptide is
assembled.

Click to download full resolution via product page

Fig. 1: General workflow for SPPS using protected Fmoc-sulfotyrosine derivatives.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and analysis of sulfotyrosine-
containing peptides.

This protocol describes a one-step synthesis of the fluorosulfate derivative.[2]

o Reaction Setup: Dissolve commercially available Fmoc-Tyr-OH in a biphasic solvent system
of dichloromethane (CH2Cl2) and a saturated aqueous Borax buffer.

o Sulfuryl Fluoride Addition: Bubble sulfuryl fluoride (SOzFz) gas through the stirred biphasic
mixture. The reaction is typically performed at room temperature.

o Workup: After the reaction is complete, separate the organic layer. Remove the CH2Clz
under reduced pressure.

o Precipitation: Add 1 M HCI to the aqueous residue to precipitate the product.

« |solation: Collect the precipitate by filtration, wash thoroughly with water, and dry. The
resulting Fmoc-Y(OSO:zF)-OH is often used without further purification and can be obtained
in high yield (~96%).[2]
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This protocol is for the incorporation of a protected Fmoc-sulfotyrosine derivative into a growing
peptide chain on a solid support.

e Amino Acid Activation: Prepare the coupling solution by pre-activating the protected Fmoc-
sulfotyrosine amino acid (5 equivalents relative to resin loading) with an activating agent
such as HCTU (5 eq.) and a base like DIPEA (5 eg.) in DMF or NMP for approximately 30
minutes.[2]

e Fmoc Deprotection: Treat the resin-bound peptide with a deprotection solution to remove the
N-terminal Fmoc group.

o For standard amino acids: Use 20% piperidine in DMF (e.g., 3 treatments of 10 minutes
each).

o For Fmoc-Tyr(OSO:z2F)-OH: Use 20% 2-methylpiperidine in DMF to minimize side
reactions with the fluorosulfate group.[2]

o Washing: After deprotection, thoroughly wash the resin with DMF to remove residual base
and the cleaved Fmoc adduct.

o Coupling: Add the pre-activated amino acid solution to the resin. Allow the coupling reaction
to proceed for 30-60 minutes with agitation.[2]

e Final Wash: Wash the resin with DMF to remove excess reagents. A small sample of the
resin can be taken for a Kaiser test to confirm the completion of the coupling.

After the peptide is cleaved from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5%
Triisopropylsilane, 2.5% H20 for 1.5-3 hours), the sulfate protecting group must be removed.[2]

[5]
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Neopentyl (nP) Group Removal N( Fluorosulfate (OSOzF) Group Conversion h
Geptlde Tyr(SO3nP] Peptide-Tyr(OSO2F)
Method A: Method B: Ethylene Glycolysis:
2M Ammonium Acetate 10 eq. NaN3 in DMSO Base (Cs2COs or DBU)
37°C, Overnight 50°C, Overnight Room Temp, ~2 hours
Geptlde Tyr(SO3H) Peptide-Tyr(SO3H)
AN 4
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Fig. 2: Comparison of post-cleavage deprotection strategies for sulfotyrosine.

e Protocol for Neopentyl (nP) Group Removal:

o Ammonium Acetate Method: Dissolve the crude peptide containing the Tyr(SOsnP)

residue in a minimum volume of 2 M agueous ammonium acetate. Acetonitrile may be

added to aid solubility.[5] Incubate the solution at 37°C overnight.[2] Monitor the reaction

by HPLC.

o Azide Method: Dissolve the peptide in a minimum volume of DMSO. Add 10 equivalents of

sodium azide (NaNs).[5] Incubate the mixture at 50°C overnight.[5] The reaction mixture

can then be diluted with water and purified.

o Protocol for Fluorosulfate (OSOzF) Conversion:

o Ethylene Glycolysis: Dissolve the crude peptide containing the Tyr(OSO2zF) residue in

ethylene glycol.

o Base Addition: Add a base such as Cesium Carbonate (Cs2COs) or 1,8-
Diazabicyclo[5.4.0]Jundec-7-ene (DBU).[2] For peptides containing cysteine, 0.5%
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dithiothreitol (DTT) should be added to prevent side reactions.[2]

o Reaction: Stir the mixture at room temperature for approximately 2 hours, monitoring by
HPLC until the conversion is complete.[2]

Reversed-phase HPLC (RP-HPLC) is the standard method for analyzing the purity of and

purifying sulfated peptides.

Column: A C18 stationary phase is typically used.

Mobile Phase: Due to the acid sensitivity of the sulfate group, standard TFA-containing
buffers should be avoided for the final purification of the deprotected sulfopeptide.[5]

o Buffer A: 0.1 M Ammonium Acetate in water (pH = 7).[5]

o Buffer B: A mixture of acetonitrile and Buffer A (e.g., 7:3 ratio).[5]

Gradient: A linear gradient from a low percentage of Buffer B to a high percentage is used to
elute the peptide. For example, a gradient of 5% to 65% Buffer B over 30 minutes.

Detection: Peptides are detected by monitoring UV absorbance, typically at 220 nm and 280
nm.

Post-Purification: The collected fractions containing the pure peptide require repeated
lyophilization to remove the ammonium acetate buffer salts.[5]

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide.

lonization Method: Electrospray lonization (ESI) is commonly used.

Detection Mode: Characterization of sulfated peptides is best performed in negative ion
mode.[5]

Fragmentation: In positive ion mode, particularly with MALDI-MS, the sulfate group is prone
to fragmentation, and often only the desulfated peptide is detected.[5] In ESI-MS, both the
target peptide and the desulfated fragment are often observed.[5] The mass difference
between a sulfated and a phosphorylated tyrosine is only 9.6 mDa, requiring high-resolution
mass spectrometry to distinguish between them.[7] Collision-induced dissociation (CID) or
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higher-energy C-trap dissociation (HCD) often results in the neutral loss of the sulfuryl
moiety, which can be a diagnostic feature.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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